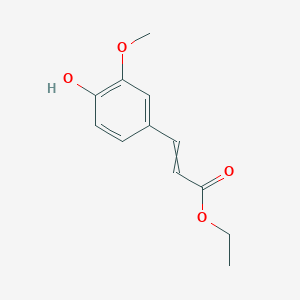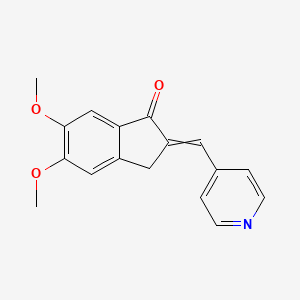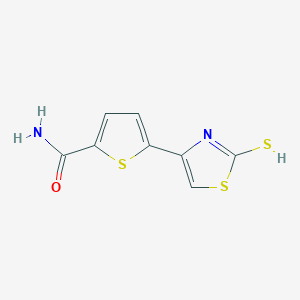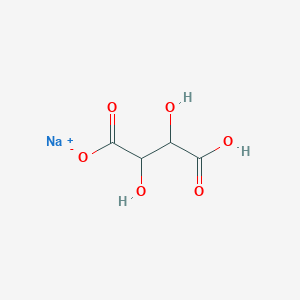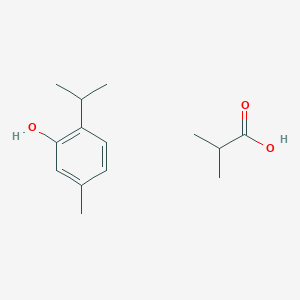
Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester
Descripción general
Descripción
Propanoic acid,2-methyl-, 5-methyl-2-(1-methylethyl)phenyl ester is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Potent PPARγ Agonists : A study described the synthesis of a compound closely related to the chemical , highlighting its potential in developing potent PPARγ agonists, which are relevant in diabetes and obesity treatment (Reynolds & Hermitage, 2001).
Pharmaceutical Intermediates : The synthesis of methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid demonstrates the role of similar compounds in pharmaceutical intermediate production, which are crucial in drug synthesis (Tchapkanov & Petrov, 1998).
Anti-Inflammatory Activities : New phenolic compounds structurally related to the chemical were isolated from the leaves of Eucommia ulmoides Oliv. These compounds showed anti-inflammatory effects, indicating potential pharmaceutical applications (Ren et al., 2021).
Catalysis in Organic Synthesis : Sulfuric acid derivatives, including esters similar to the one , have been used as catalysts in various organic synthesis reactions, such as condensation processes (Tayebi et al., 2011).
Inhibition of Mycolic Acid Biosynthesis : Related compounds have been synthesized and evaluated as potential inhibitors of mycolic acid biosynthesis, which is important in the context of tuberculosis treatment (Hartmann et al., 1994).
Derivatives in Cancer Research : The synthesis and characterization of propanoic acid derivatives and their evaluation in terms of antiproliferative activity against various cancer cell lines highlight the potential application in cancer research (Božić et al., 2017).
Biofuel Research : Studies on methyl and ethyl esters derived from vegetable oils and animal fats, including those with similar structures to the chemical , contribute to understanding the combustion chemistry of esters, important in the development of biofuels (Metcalfe et al., 2007).
Propiedades
IUPAC Name |
2-methylpropanoic acid;5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C4H8O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-3(2)4(5)6/h4-7,11H,1-3H3;3H,1-2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYTVUXXFCRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O.CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



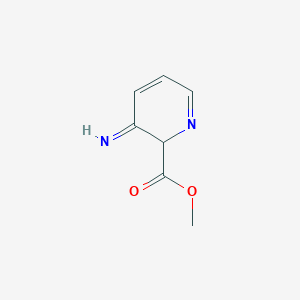

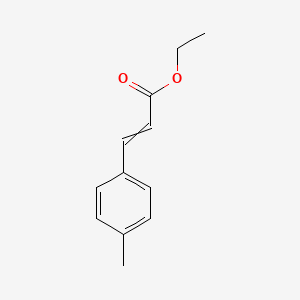
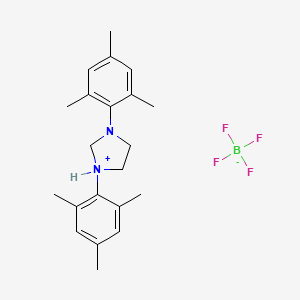
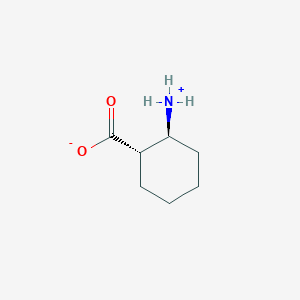
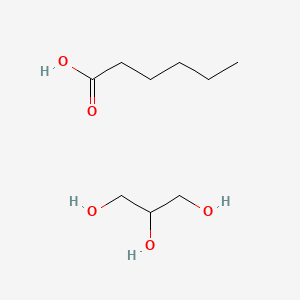
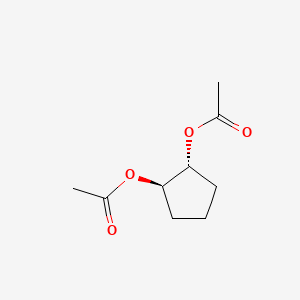
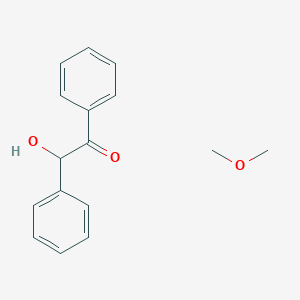

![Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, 1-methylethyl ester](/img/structure/B7884582.png)
